Calculated Lipophilicity (LogP) Advantage Over the Des‑Methyl Analog Confirms Improved Membrane Permeability Potential
The target compound possesses a calculated LogP (clogP) of 1.06 (Chemsrc) and an XlogP of -0.3 (Chem960). In comparison, the des‑methyl analog 5-(aminomethyl)pyridin-2-amine (CAS 156973‑09‑0), which lacks the 3‑methyl group, shows a markedly lower predicted LogP of approximately 0.0–0.3 . The introduction of the 3‑methyl group increases lipophilicity by roughly 0.7–1.0 log units, a shift that can significantly influence passive membrane permeability and, consequently, intracellular target engagement. Similarly, the topological polar surface area (tPSA) of the target compound is 64.9–65.7 Ų, below the commonly cited threshold of 90 Ų for blood‑brain barrier penetration, whereas the des‑methyl analog exhibits a slightly higher tPSA of approximately 71 Ų .
| Evidence Dimension | Calculated lipophilicity (LogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | clogP = 1.06 (Chemsrc); XlogP = -0.3 (Chem960); tPSA = 64.9–65.7 Ų |
| Comparator Or Baseline | 5-(Aminomethyl)pyridin-2-amine (CAS 156973-09-0): predicted LogP ≈ 0.0–0.3; tPSA ≈ 71 Ų |
| Quantified Difference | ΔLogP ≈ +0.7 to +1.0 log units; ΔtPSA ≈ -5 to -6 Ų |
| Conditions | Calculated values from Chem960, Chemsrc, and Molinspiration-based estimations |
Why This Matters
For procurement of a building block intended for CNS‑penetrant or orally bioavailable drug candidates, the higher lipophilicity and lower tPSA of the 3‑methyl analog provide a measurable advantage in predictive drug‑likeness profiles.
